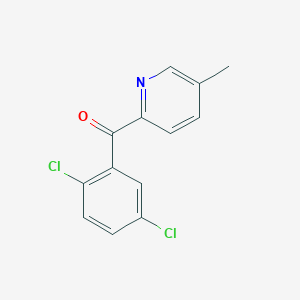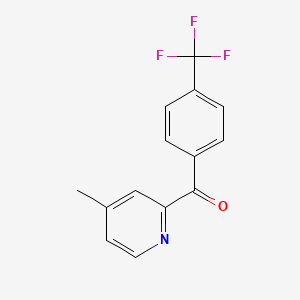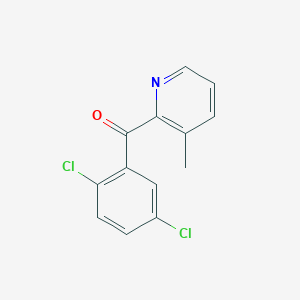![molecular formula C21H33ClN2Si2 B1421551 5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-96-1](/img/structure/B1421551.png)
5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . It also contains triisopropylsilyl and trimethylsilyl groups, which are often used in organic synthesis to protect reactive sites on a molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve processes such as catalytic protodeboronation of pinacol boronic esters .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is involved in the synthesis of various pyridine and pyrrolopyridine derivatives, which are crucial in the development of new materials and pharmaceuticals. For instance, Al-taweel (2002) demonstrated the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which is a key intermediate in the synthesis of complex organic molecules (Al-taweel, 2002).
Reactivity and Catalytic Application
- Research by Pahar et al. (2021) on the synthesis of new germylenes and stannylenes starting from pyridylpyrrolido ligand-based compounds highlights the role of these compounds in the development of catalysts for various chemical reactions (Pahar, Sharma, Tothadi, & Sen, 2021).
Development of Antibacterial Agents
- Abdel-Mohsen and Geies (2008) used a related chloro-pyridine derivative as a building block for synthesizing pyrrolopyridines and pyrimidines, some of which were screened as antibacterial agents, indicating potential biomedical applications (Abdel-Mohsen & Geies, 2008).
Synthesis of Fluorescent Heterocycles
- Patil, Shelar, and Toche (2011) synthesized pyrazolo[3,4-b]pyridines with chloroethyl side chains and studied the effect of substituents on their photophysical properties, indicating applications in the development of fluorescent materials (Patil, Shelar, & Toche, 2011).
Novel Compounds Synthesis
- Kuethe and Comins (2004) described the addition of Grignard reagents to acyl salts of triisopropylsilylpyridine, leading to novel compounds with potential pharmaceutical applications (Kuethe & Comins, 2004).
Efficient Synthesis Techniques
- Stefani, Ferreira, and Vieira (2012) developed an efficient synthesis method for biologically important triazoles using a compound similar to 5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine, showcasing the importance of these compounds in synthetic chemistry (Stefani, Ferreira, & Vieira, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
[5-chloro-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-19-18(11-13-25(7,8)9)20(22)14-23-21(19)24/h10,12,14-17H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWZHESADZMKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


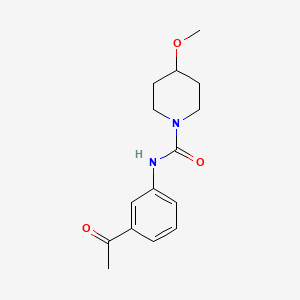
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)
![4-[3-(3-Oxobut-1-en-1-yl)phenoxy]butanenitrile](/img/structure/B1421472.png)
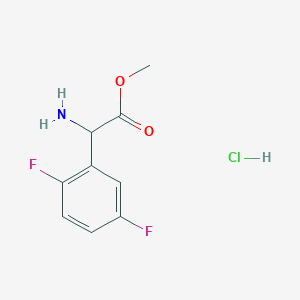
![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)

![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)
